molecular formula C9H16N2O2 B1490394 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one CAS No. 1824269-87-5

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Cat. No.: B1490394
CAS No.: 1824269-87-5
M. Wt: 184.24 g/mol
InChI Key: MYEMOMXNSNMOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core fused with an amino-substituted ethanone moiety. The spirocyclic architecture imparts unique stereoelectronic properties, making it a valuable building block in pharmaceutical and materials research .

Properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEMOMXNSNMOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The spiro[3.5]nonane framework is commonly synthesized by intramolecular cyclization reactions of appropriately substituted precursors containing nitrogen and oxygen atoms. The key steps include:

  • Starting from a linear or monocyclic amine-ether precursor.
  • Cyclization under basic or acidic conditions to form the spiro ring.
  • Use of protecting groups to control regioselectivity and chemoselectivity during cyclization.

Introduction of Ethanone Group

The ethanone (acetyl) group is typically introduced via acylation of the spiro nitrogen atom:

  • Reaction of the spiro amine intermediate with acetyl chloride or acetic anhydride under controlled temperature.
  • Use of bases such as potassium carbonate or triethylamine to neutralize the acid by-products.
  • Solvents such as dichloromethane or tetrahydrofuran facilitate the reaction.

Amination Step

The amino group on the ethanone side chain can be introduced or revealed by:

  • Direct amination of a keto intermediate using ammonia or amine sources.
  • Reduction of nitro or azido precursors to amines.
  • Protection/deprotection strategies to ensure selective amination.

Representative Synthesis Example (Based on Patent CN113874354A)

A patent describing a pyridone derivative preparation (structurally related to the target compound) outlines the following synthetic route steps relevant to the compound:

Step Reagents/Conditions Description
1 Starting amine-ether precursor Preparation of linear intermediate
2 Cyclization under acidic/basic catalysis Formation of 2-oxa-7-azaspiro[3.5]nonane
3 Acylation with acetyl chloride or acetic anhydride Introduction of ethanone group at nitrogen
4 Amination or deprotection step Generation of free amino group on ethanone
5 Purification by silica gel chromatography Isolation of pure product

The patent emphasizes the use of solvents such as tetrahydrofuran, dichloromethane, and bases like potassium carbonate or triethylamine for optimal yields. Reaction temperatures are typically maintained between 0°C to room temperature to control side reactions.

Analytical and Purification Techniques

  • Purification: Silica gel chromatography is commonly employed to purify the final compound.
  • Characterization: 1H NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress.

Summary Table of Preparation Conditions

Preparation Stage Reagents/Conditions Solvents Notes
Spirocyclization Acidic/basic catalysis Tetrahydrofuran, toluene Temperature control critical
Acylation Acetyl chloride, base (K2CO3, Et3N) Dichloromethane, THF Low temperature (0-25°C)
Amination Ammonia or amine source Methanol, DMF Selective amination
Purification Silica gel chromatography Hexane/ethyl acetate Ensures high purity

Research Findings and Optimization

  • The choice of base and solvent significantly affects the yield and purity of the acylation step.
  • Controlled temperature during spirocyclization minimizes by-product formation.
  • Use of protecting groups during intermediate steps enhances selectivity and prevents side reactions.
  • The amino group introduction step requires careful pH control to avoid hydrolysis of the ethanone moiety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic effects in treating diseases.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant anticancer activity. For instance, related compounds have shown promising results against breast cancer cell lines (MCF-7) using MTT assays, demonstrating the potential of spirocyclic frameworks in drug development .

Synthesis of Complex Molecules

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules that may have pharmaceutical or agrochemical applications.

Synthetic Routes:
The synthesis typically involves cyclization reactions starting from linear precursors containing necessary functional groups. Strong bases or acids are often employed to facilitate these reactions under controlled conditions, enhancing yield and purity.

Industrial Applications

In industrial chemistry, this compound's properties can be harnessed for developing new materials and optimizing chemical processes. Its unique structural characteristics may contribute to advancements in polymer chemistry and material science.

Potential Industrial Uses:

  • Development of new polymers with enhanced properties.
  • Utilization in catalytic processes due to its functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one C₉H₁₅N₂O₂ ~195.23 Amino-ethanone, spiro[3.5]nonane core Synthesized
2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one C₉H₁₄ClNO₂ 203.66 Chloro-ethanone, same spiro core
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl substituent, ketone at position 1
7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one C₁₃H₁₆N₂O 216.28 Benzyl group, diazaspiro core
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₈H₁₃NO₅ 203.19 Oxalate salt, simpler spiro structure
Key Observations :

Chloro derivatives (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, whereas the amino group supports condensation or amidation pathways .

Spiro Core Variations: Diazaspiro analogues (e.g., 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one) introduce additional nitrogen atoms, altering basicity and coordination chemistry . Phenyl-substituted spiro compounds (e.g., ) demonstrate enhanced aromatic stacking interactions, relevant in kinase inhibitor design .

Key Observations :
  • The target compound’s synthesis likely parallels 2-oxa-7-azaspiro[3.5]nonane hemioxalate preparation (), involving sonication with Mg in methanol .
  • GP2 methods () are versatile for spirocyclic heterocycle formation, enabling modular derivatization .
Solubility and Stability :
  • The amino-ethanone group increases hydrophilicity compared to chloro or phenyl analogues, though salt formation (e.g., oxalate in ) further enhances aqueous solubility .

Biological Activity

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one, with CAS number 1824269-87-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H16N2O2C_9H_{16}N_2O_2 with a molecular weight of 184.24 g/mol. The compound features a spirocyclic structure, which is characteristic of many biologically active molecules.

Research indicates that compounds with spirocyclic structures often interact with various biological targets, including enzymes and receptors. The spiro structure allows for unique conformational flexibility, which may enhance binding affinity to target proteins.

  • Inhibition of KRAS G12C : One notable study explored derivatives related to this compound, specifically focusing on their role as covalent inhibitors against the KRAS G12C mutation, a common driver in non-small cell lung cancer (NSCLC). The derivatives showed significant inhibitory activity and were able to bind effectively in the switch-II pocket of the KRAS protein, leading to antitumor effects in xenograft models .
  • GPR119 Agonism : Another study highlighted the development of GPR119 agonists derived from similar spirocyclic frameworks. These compounds exhibited favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models, suggesting potential applications in metabolic disorders .

Case Studies

Several case studies have documented the biological effects and therapeutic potential of related compounds:

Study Focus Findings
KRAS InhibitionIdentified potent inhibitors for KRAS G12C with significant antitumor efficacy in vivo.
GPR119 AgonistsCompound 54g showed glucose-lowering effects and good pharmacokinetics in diabetic rats.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Modifications to the spirocyclic core can lead to variations in potency and selectivity against specific targets.

Future Directions

Further research is warranted to explore:

  • Expanded SAR Studies : Investigating how different substituents on the spirocyclic framework affect biological activity.
  • In Vivo Efficacy : Conducting comprehensive animal studies to assess long-term efficacy and safety.
  • Mechanistic Studies : Delving deeper into the molecular interactions between these compounds and their biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate reacts with nitrobenzene derivatives under reflux in acetonitrile/water with K₂CO₃ as a base, followed by purification via column chromatography . The spirocyclic core (2-oxa-7-azaspiro[3.5]nonane) is often prepared from tert-butyl-protected precursors, which are deprotected using acidic conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (e.g., δ 4.46 ppm for spirocyclic oxygen/nitrogen-linked protons ), HPLC (≥98% purity threshold), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Cross-reference with CAS-registered spectral data (e.g., CAS 241820-91-7 for the spirocyclic core ). Density (1.048 g/cm³) and boiling point (208.4°C) can further validate physical properties .

Q. What solvents and conditions are compatible with this compound during experimental workflows?

  • Methodological Answer : The compound is stable in polar aprotic solvents (e.g., acetonitrile, DMF) but may degrade in strongly acidic/basic conditions. Storage at -20°C in anhydrous environments is recommended to prevent hydrolysis of the spirocyclic ether or amine groups .

Advanced Research Questions

Q. How do stereochemical variations in the spirocyclic core influence biological activity?

  • Methodological Answer : Enantiomeric resolution using chiral chromatography (e.g., Chiralpak AD-H column) can separate stereoisomers. Pharmacological assays (e.g., receptor binding studies for ghrelin inverse agonists ) should compare EC₅₀ values of enantiomers. Computational modeling (docking studies) can predict steric/electronic interactions with target proteins .

Q. What analytical techniques resolve degradation products under accelerated stability testing?

  • Methodological Answer : LC-MS/MS or GC-MS identifies degradation pathways. For example, pyrolysis of structurally similar aminoethanones generates brominated or iodinated byproducts detectable via halogen-specific mass fragments (e.g., m/z 79/81 for bromine ). For oxidative degradation, use H₂O₂ or AIBN to simulate radical-mediated pathways .

Q. How can researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Variability often arises from differences in base strength (e.g., K₂CO₃ vs. NaH) or solvent polarity. Design a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, achieved 98% yield using MeCN/H₂O (5:1) at reflux .

Q. What strategies improve the compound’s solubility for in vivo studies without derivatization?

  • Methodological Answer : Use co-solvency (e.g., PEG-400/water mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility. Monitor solubility via dynamic light scattering (DLS) and validate bioavailability using pharmacokinetic assays (e.g., plasma concentration-time curves in rodent models ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.